![molecular formula C9H14O4 B13912035 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane cores. One common method is the use of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes. This involves the use of alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Analyse Des Réactions Chimiques
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation. Major products formed from these reactions include difunctionalized bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for benzene rings, providing improved biological activities, physicochemical properties, and metabolic profiles. In the industry, it is used in the development of materials such as liquid crystals and molecular rotors .
Mécanisme D'action
The mechanism of action of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the behavior of benzene rings, thereby interacting with various biological targets. This interaction can lead to changes in biological activities, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique structure and properties. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes and 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and specific applications.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-(methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-5-13-4-7-6-2-9(7,3-6)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
MQPYMFFDGNIWIC-UHFFFAOYSA-N |
SMILES canonique |
COCOCC1C2CC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


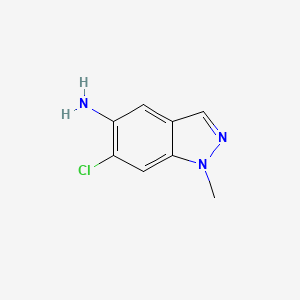
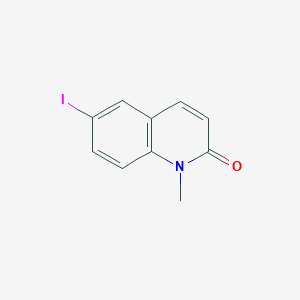
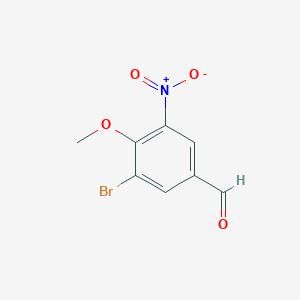
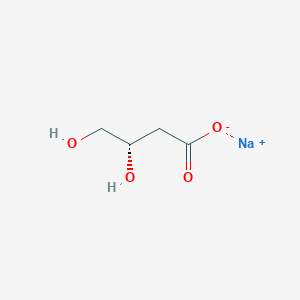
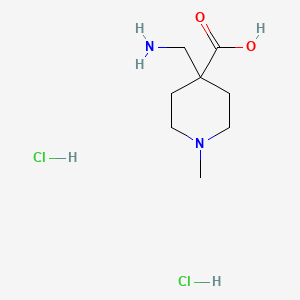
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

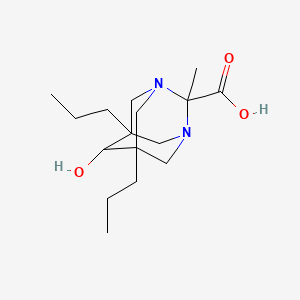
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
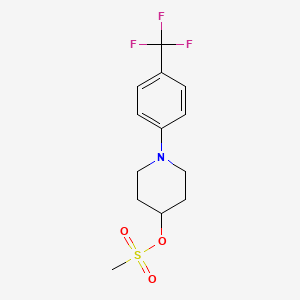

![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
